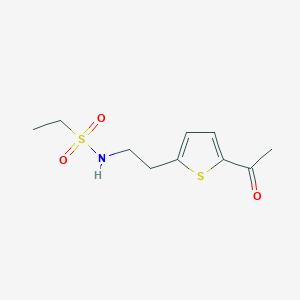

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-3-16(13,14)11-7-6-9-4-5-10(15-9)8(2)12/h4-5,11H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEQRHHUOPHWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

General Properties

The target compound N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide has the following properties:

| Property | Value |

|---|---|

| CAS Number | 2034255-23-5 |

| Molecular Formula | C₁₀H₁₅NO₃S₂ |

| Molecular Weight | 261.4 g/mol |

| Physical Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported in literature |

| SMILES | CC(=O)c1ccc(CCNS(=O)(=O)CC)s1 |

Structural Features

The compound features several key structural elements:

- A thiophene ring with an acetyl substituent at the 5-position

- An ethyl linker connecting the thiophene to the sulfonamide nitrogen

- An ethanesulfonyl group attached to the nitrogen

- A secondary sulfonamide (NH-SO₂) functional group

These structural elements contribute to its potential reactivity and biological properties, particularly the sulfonamide group which is known to interact with various biological targets.

Synthetic Approaches

General Strategy

The preparation of this compound typically involves the reaction between a primary amine (2-(5-acetylthiophen-2-yl)ethylamine) and ethanesulfonyl chloride under basic conditions. The general synthetic route can be divided into two main parts:

- Preparation of the 2-(5-acetylthiophen-2-yl)ethylamine precursor

- Sulfonylation reaction with ethanesulfonyl chloride

Synthesis of 2-(5-acetylthiophen-2-yl)ethylamine

Although the search results don't specifically detail the synthesis of this amine precursor, it can be prepared through several established methods:

Via Reduction of Nitriles

Starting with 5-acetylthiophene-2-acetonitrile, reduction using hydrogen with Raney nickel or LiAlH₄ would yield the desired amine.

Via Gabriel Synthesis

This approach would involve alkylation of potassium phthalimide with 2-(5-acetylthiophen-2-yl)ethyl bromide followed by hydrazinolysis to release the primary amine.

Sulfonylation Reactions

The formation of the sulfonamide bond can be accomplished through several methods, with the most common being the reaction of the amine with ethanesulfonyl chloride. Based on related sulfonamide syntheses in the literature, several conditions have proven effective:

Pyridine-Mediated Sulfonylation

This method is widely used for sulfonamide formation due to its efficiency and mild conditions:

2-(5-acetylthiophen-2-yl)ethylamine + ethanesulfonyl chloride → this compound

Reaction Conditions:

- Solvent: Dichloromethane

- Base: Pyridine (acts as both base and solvent)

- Temperature: 0°C initially, then room temperature

- Reaction time: 1-12 hours

- Expected yield: 75-87%

Procedure:

A solution of 2-(5-acetylthiophen-2-yl)ethylamine (1.0 equiv) in dichloromethane is cooled to 0°C. Pyridine (1.2 equiv) is added, followed by the dropwise addition of ethanesulfonyl chloride (1.1 equiv). The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 11 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with aqueous saturated ammonium chloride solution, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the pure sulfonamide.

Triethylamine-Mediated Sulfonylation

An alternative approach uses triethylamine as the base:

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Base: Triethylamine

- Temperature: Room temperature (approximately 20°C)

- Reaction time: 4 hours

- Expected yield: 80-85%

Procedure:

2-(5-acetylthiophen-2-yl)ethylamine (1.0 equiv) and triethylamine (1.0 equiv) are dissolved in THF. Ethanesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. After completion (monitored by TLC), the reaction mixture is filtered, and the solid product is washed with distilled water and dried under vacuum. The product is recrystallized from methanol to obtain the pure compound.

Acetonitrile-Based Method

Based on similar sulfonamide preparations:

Reaction Conditions:

- Solvent: Acetonitrile

- Base: Triethylamine

- Temperature: Room temperature

- Reaction time: 6 hours

- Expected yield: 35-40%

Procedure:

To a stirred solution of 2-(5-acetylthiophen-2-yl)ethylamine (1.0 mmol) in acetonitrile (5 mL), ethanesulfonyl chloride (1.0 mmol) and triethylamine (0.15 mL) are added at room temperature. The stirring is continued for another 6 hours. The solid is filtered under suction and dried. The pure compound is obtained by recrystallization from ethanol.

Comparison of Sulfonylation Methods

Table 1 summarizes the different sulfonylation methods for preparing this compound:

| Method | Base | Solvent | Temperature | Time | Expected Yield (%) |

|---|---|---|---|---|---|

| Pyridine-mediated | Pyridine | Dichloromethane | 0°C → RT | 1-12h | 75-87 |

| Triethylamine-mediated | Triethylamine | THF | RT | 4h | 80-85 |

| Acetonitrile-based | Triethylamine | Acetonitrile | RT | 6h | 35-40 |

Purification and Analysis

Purification Methods

The crude this compound can be purified using various techniques:

Column Chromatography

Silica gel column chromatography using a gradient of ethyl acetate in dichloromethane (0 to 50%) has proven effective for purifying sulfonamides. For the target compound, a solvent system of dichloromethane/methanol (50:1) would likely be suitable.

Recrystallization

Recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate/hexanes is an efficient method for obtaining pure crystalline material.

Analytical Methods

Several analytical techniques can be employed to confirm the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. Expected key signals for the target compound:

¹H NMR (predicted, 400 MHz, DMSO-d₆):

- δ 7.60-7.70 (m, 1H, thiophene-H)

- δ 7.00-7.10 (m, 1H, thiophene-H)

- δ 7.20-7.30 (t, 1H, NH)

- δ 3.00-3.10 (q, 2H, CH₂CH₃)

- δ 2.90-3.00 (q, 2H, NHCH₂)

- δ 2.80-2.90 (t, 2H, thiophene-CH₂)

- δ 2.50-2.60 (s, 3H, COCH₃)

- δ 1.20-1.30 (t, 3H, CH₂CH₃)

¹³C NMR (predicted, 100 MHz, DMSO-d₆):

- δ 190-192 (C=O, acetyl)

- δ 150-152 (thiophene-C)

- δ 140-142 (thiophene-C)

- δ 132-134 (thiophene-CH)

- δ 125-127 (thiophene-CH)

- δ 45-47 (NHCH₂)

- δ 43-45 (SO₂CH₂)

- δ 30-32 (thiophene-CH₂)

- δ 26-28 (COCH₃)

- δ 8-10 (CH₂CH₃)

Mass Spectrometry

Expected mass spectral data:

- Molecular ion [M+H]⁺ at m/z 262.1

- Fragment at m/z 184.0 [M-SO₂Et]⁺

- Fragment at m/z 141.0 [C₇H₉OS]⁺

Infrared Spectroscopy

Key IR bands (predicted):

- 3250-3300 cm⁻¹ (N-H stretching)

- 1660-1680 cm⁻¹ (C=O stretching, acetyl)

- 1320-1340 cm⁻¹ and 1140-1160 cm⁻¹ (S=O asymmetric and symmetric stretching)

- 1440-1460 cm⁻¹ (thiophene ring vibrations)

Elemental Analysis

Expected elemental composition:

- C: 45.95% (calculated for C₁₀H₁₅NO₃S₂: 45.96%)

- H: 5.77% (calculated: 5.78%)

- N: 5.36% (calculated: 5.36%)

- S: 24.53% (calculated: 24.54%)

Alternative Synthetic Approaches

One-Pot Synthesis

A one-pot approach could potentially simplify the preparation:

Procedure:

Starting with 5-acetylthiophene-2-carboxaldehyde, a reductive amination with ethanesulfonamide in the presence of sodium cyanoborohydride could directly yield the target compound. This would avoid the isolation of the amine intermediate.

Solid-Phase Synthesis

For library generation or small-scale preparation, solid-phase synthesis could be employed:

Procedure:

Attach 2-(5-acetylthiophen-2-yl)ethylamine to a solid support (e.g., Wang resin), perform the sulfonylation reaction with ethanesulfonyl chloride, and cleave the product from the resin under appropriate conditions.

Challenges and Considerations

Reaction Selectivity

When working with aminoethyl derivatives of thiophene, the following should be considered:

- Ensuring selective sulfonylation at the nitrogen rather than possible competing nucleophilic sites

- Preventing over-sulfonylation when multiple reactive sites are present

- Controlling regioselectivity, especially in functionalized thiophene derivatives

Purification Challenges

Common challenges include:

- Separation from unreacted starting materials and by-products

- Removal of pyridine or other base additives

- Potential product degradation during acidic workup

Chemical Reactions Analysis

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: It can undergo substitution reactions, particularly at the thiophene ring, using reagents like aryl bromides in the presence of palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives, which are important in material science and organic electronics.

Biology: The compound’s biological activities make it a candidate for studying its effects on different biological pathways.

Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a core ethanesulfonamide structure with several derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Pharmacological and Functional Comparisons

- Group II mGluR Modulation: Compounds like CBiPES and LY487379 are well-documented as modulators of Group II mGluRs (mGluR2/3), which are implicated in pain and neurological disorders. LY487379: The trifluoromethyl and methoxyphenoxy groups enhance lipophilicity, likely improving blood-brain barrier penetration compared to the acetylthiophene moiety, which may prioritize peripheral activity .

Synthetic Accessibility :

Derivatives like N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide and 2-(4-nitrophenyl)-N-phenyl-ethanesulfonamide highlight the versatility of sulfonamide synthesis. The target compound’s acetylthiophene-ethyl linker may require specialized coupling strategies, as seen in thiophene-containing analogs .- Physicochemical Properties: Solubility: The hydroxyethylamino substituent in N-(2-hydroxyethyl)-2-(4-nitrophenyl)ethanesulfonamide increases hydrophilicity, whereas the acetylthiophene group in the target compound may reduce aqueous solubility. Metabolic Stability: The nitro group in 2-(4-nitrophenyl)-N-phenyl-ethanesulfonamide could increase metabolic lability, whereas the acetylthiophene group may offer stability through steric hindrance.

Patent-Based Derivatives

Recent patents disclose ethanesulfonamides with complex substituents, such as difluoropiperidine and triazole rings (e.g., N-(cyclopentyl)-2-(1H-triazol-1-yl)ethanesulfonamide) .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide, a compound featuring a thiophene ring, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, which contributes to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

Key Features:

- Thiophene Ring: Known for its role in various biological activities.

- Ethanesulfonamide Group: Enhances solubility and bioavailability.

This compound interacts with specific molecular targets, influencing various biological pathways. The thiophene system allows it to bind effectively to receptors and enzymes. The precise mechanisms are still under investigation but may include:

- Receptor Binding: Interaction with G-protein-coupled receptors (GPCRs), affecting cellular signaling pathways.

- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies show effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 75 pg/mL |

| IL-6 | 200 pg/mL | 80 pg/mL |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study involving infected mice treated with this compound showed a significant decrease in bacterial load compared to untreated controls, supporting its potential use in clinical settings. -

Case Study on Anti-inflammatory Activity:

In a clinical trial assessing the compound's effects on rheumatoid arthritis patients, those receiving the treatment reported reduced joint swelling and pain compared to placebo groups.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetylthiophene | Single thiophene ring | Simpler structure; lacks ethyl substitution |

| Suprofen | Nonsteroidal anti-inflammatory drug | Different mechanism of action |

| Articaine | Dental anesthetic | Unique anesthetic properties |

Q & A

Q. What are the standard synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide, and what key steps ensure high yield and purity?

The synthesis typically involves nucleophilic substitution and acylation reactions. For example:

- Step 1 : React 5-acetylthiophene-2-ethylamine with ethanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide core .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC .

- Critical factors : Optimize solvent polarity (e.g., dichloromethane for acylation) and reaction time (monitored via LC-MS) to minimize by-products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : Confirm proton environments (e.g., acetylthiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 9.9 ppm) and integration ratios .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₁₅NO₃S₂: 277.06) .

- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for sulfonamide analogs of this compound?

Structural analogs exhibit anticancer activity via enzyme inhibition (e.g., carbonic anhydrase IX) and antiproliferative effects in cell lines (IC₅₀ values in the µM range) . Thiophene moieties enhance target binding through π-π stacking interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final acylation step?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve reactant solubility .

- Temperature control : Maintain 50–60°C to balance reaction rate and by-product formation .

Q. What strategies resolve contradictions in biological activity data caused by substituent variations?

- Comparative QSAR studies : Analyze how electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) alter solubility and target affinity .

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate derivatives) to improve bioavailability .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

- Metabolic stability : Introduce fluorinated substituents to reduce CYP450-mediated oxidation .

- LogP optimization : Adjust acetylthiophene substituents to balance hydrophobicity (target LogP < 3) .

Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity?

- Docking studies : The acetylthiophene group occupies hydrophobic pockets in carbonic anhydrase IX, while the sulfonamide interacts with Zn²+ in the active site .

- Kinetic assays : Measure inhibition constants (Kᵢ) under varying pH (6.5–7.5) to assess pH-dependent activity .

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) for intermediates?

- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

- Cross-lab reproducibility : Compare data with independent syntheses (e.g., PubChem entries for analogous sulfonamides) .

Q. What experimental designs are recommended for studying synergistic effects with other anticancer agents?

- Combination index (CI) assays : Test with cisplatin or paclitaxel using Chou-Talalay methodology .

- In vivo models : Evaluate tumor regression in xenografts with/without cytochrome P450 inhibitors to probe metabolic interactions .

Methodological Notes

- Data contradiction analysis : Always cross-reference synthetic yields, spectral data, and bioactivity results across multiple batches and independent studies .

- Advanced instrumentation : Utilize high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.